

An In-depth Technical Guide to the Chemical Identity of Hasubanonine

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Compound of Interest

Compound Name: *Hasubanonine*

Cat. No.: *B156775*

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This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, structural data, and synthetic pathways related to **Hasubanonine**.

Core Chemical Identifiers

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan class.^[1] It has been isolated from plants of the *Stephania* genus, such as *Stephania japonica*.^[1] The following table summarizes its key chemical identifiers.

Identifier	Value	Source
CAS Number	1805-85-2	[2] [3]
IUPAC Name	(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5,11-tetraen-13-one	[2]
Systematic IUPAC Name	3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one	[3]
Molecular Formula	C ₂₁ H ₂₇ NO ₅	[2] [3]
Molecular Weight	373.449 g·mol ⁻¹	[3]
Canonical SMILES	<chem>CN1CC[C@@]23[C@@]1(CC(C4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC</chem>	[2]
Isomeric SMILES	<chem>O=C4C(\OC)=C(\OC)[C@]23N(CC[C@@]3(c1c(ccc(OC)c1OC)CC2)C4)C</chem>	[3]
InChI	InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1	[2] [3]
InChIKey	DXUSNRCTWFHYFS-LEWJYISDSA-N	[2] [3]

Experimental Protocols: A Glimpse into Total Synthesis

The total synthesis of (±)-**hasubanone** has been accomplished, with a key strategic element being the construction of a phenanthrene intermediate.^{[1][4]} While detailed, step-by-step laboratory protocols are beyond the scope of this guide, the general methodology is outlined below.

Synthetic Strategy Overview:

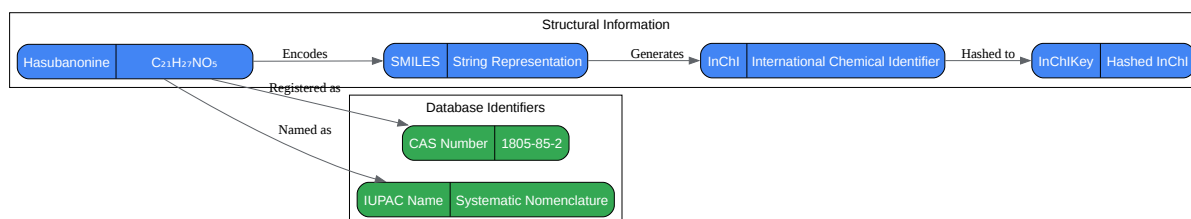
A notable approach to the total synthesis of (±)-**hasubanone** involves the following key transformations^{[1][4]}:

- **Formation of a Phenanthrene Intermediate:** This is achieved through a sequence of reactions including a Suzuki coupling, a Wittig olefination, and a ring-closing metathesis.^{[1][4]}
- **Dearomatization:** The phenanthrene intermediate undergoes dearomatization via an oxidative phenolic coupling.^[1]
- **Anionic Oxy-Cope Rearrangement:** This rearrangement is a crucial step in forming the core structure.^[1]
- **Acid-Promoted Cyclization:** The final step involves a cyclization reaction promoted by acid to yield **hasubanone**.^[1] It was noted that the strength of the acid is critical to suppress the formation of an undesired rearranged product.^[1]

The enantioselective total synthesis of (–)-**hasubanone** has also been reported, providing access to the natural enantiomer.^{[5][6]}

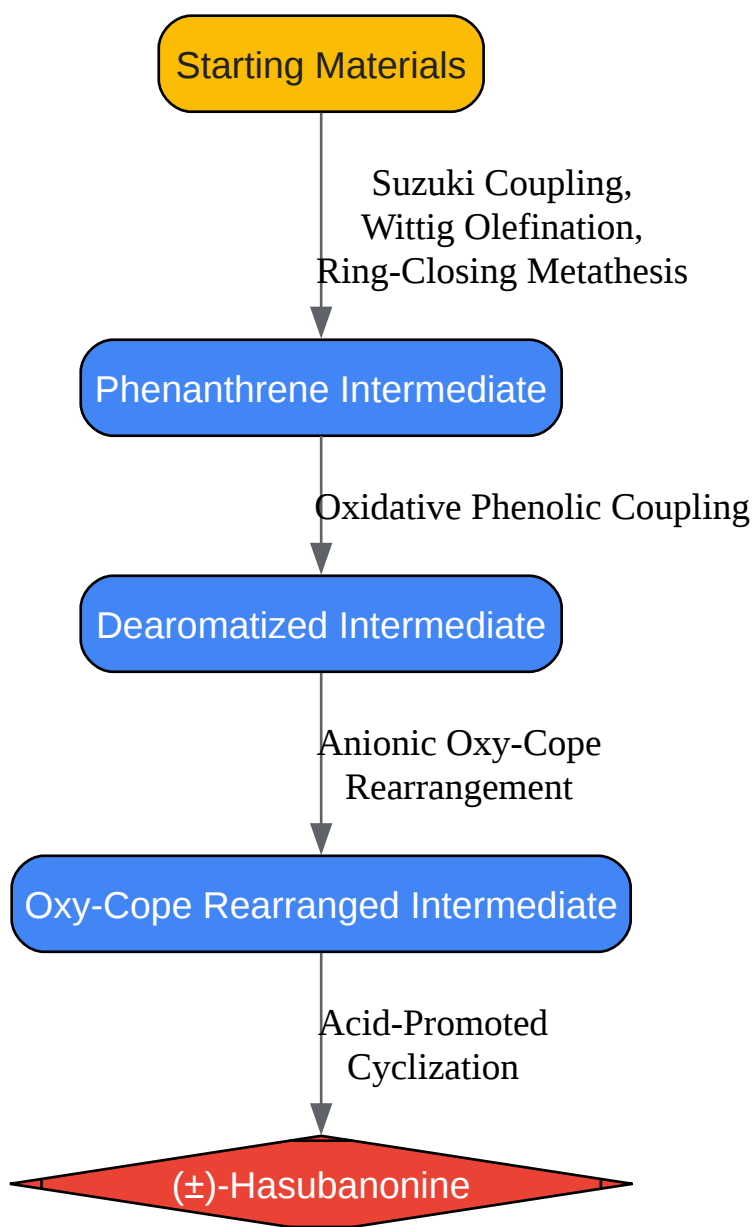
Visualizing Chemical Information and Synthesis Logic

To better illustrate the relationships between the various chemical identifiers and the synthetic workflow, the following diagrams are provided.



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Caption: Relationship between **Hasubanonine**'s chemical identifiers.



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Caption: Simplified workflow for the total synthesis of (±)-**Hasubanonine**.

Pharmacological Context

Structurally, **hasubanonine** shares some resemblance with morphine alkaloids; however, it has not been found to possess analgesic activity.[1] There is scientific interest in the unnatural enantiomer of **hasubanonine** as a potential painkiller.[3][7] Research into the broader hasubanan alkaloid family has explored activities such as opioid receptor affinity, anti-HBV, and antimicrobial effects.[8]

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